molecular formula C8H9F2NO B7876651 2-(2,3-Difluorophenoxy)ethan-1-amine

2-(2,3-Difluorophenoxy)ethan-1-amine

Cat. No.: B7876651
M. Wt: 173.16 g/mol
InChI Key: JACRJZWMGNYVBO-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenoxy)ethan-1-amine is a fluorinated phenethylamine derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 3-positions and an ethanamine side chain. Its fluorine substituents confer unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

2-(2,3-difluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRJZWMGNYVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then converted to the amine through a reductive amination process. The general reaction conditions include:

  • Step 1: Formation of 2-(2,3-Difluorophenoxy)ethanol

      Reagents: 2,3-difluorophenol, ethylene oxide

      Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide

      :

      Reaction: C6H3F2OH+C2H4OC6H3F2OCH2CH2OH\text{C}_6\text{H}_3\text{F}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{OH} C6​H3​F2​OH+C2​H4​O→C6​H3​F2​OCH2​CH2​OH

  • Step 2: Reductive Amination

      Reagents: 2-(2,3-difluorophenoxy)ethanol, ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)

      Conditions: Mild temperature, typically in the range of 0-25°C

      :

      Reaction: C6H3F2OCH2CH2OH+NH3+NaBH3CNC6H3F2OCH2CH2NH2\text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NH}_3 + \text{NaBH}_3\text{CN} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{NH}_2 C6​H3​F2​OCH2​CH2​OH+NH3​+NaBH3​CN→C6​H3​F2​OCH2​CH2​NH2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-Difluorophenoxy)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,3-Difluorophenoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and specificity, while the ethanamine backbone facilitates its incorporation into biological systems. The compound can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

2-(3,5-Difluorophenoxy)ethan-1-amine (CAS 914086-52-5)
  • Structure: Fluorine at 3- and 5-positions on the phenoxy ring.
  • Properties : Higher symmetry compared to the 2,3-difluoro isomer may enhance crystallinity and purity (99% as reported) ">[12].

Key Difference : The 2,3-difluoro isomer’s asymmetric substitution may improve binding to asymmetric receptor pockets, whereas the 3,5-isomer’s symmetry could optimize synthetic scalability.

Halogen-Substituted Analogs

2-(2,3-Dichlorophenyl)ethan-1-amine
  • Structure : Chlorine substituents instead of fluorine.
  • Synthesis : Prepared via reaction of 2-(2-chlorophenyl)ethylamine with HCl and dicyandiamide, yielding a guanidine derivative ">[1].
  • Pharmacology : Used in dual-acting FFAR1/FFAR4 modulators, indicating a role in metabolic regulation. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce membrane permeability but enhance receptor affinity.

Key Difference: Fluorine’s smaller size and higher electronegativity likely improve blood-brain barrier penetration, making 2-(2,3-difluorophenoxy)ethan-1-amine more suitable for central nervous system (CNS)-targeting drugs.

NBOMe Derivatives (Phenethylamine Psychoactives)

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
  • Structure : Contains a methoxybenzyl group and iodinated phenyl ring.
  • Pharmacology: Binds to serotonin receptors (5-HT2A), producing potent hallucinogenic effects ">[4].
  • Molecular Weight : 426 g/mol, significantly higher than the target compound (173 g/mol), reducing bioavailability.

Key Difference: The phenoxy group in this compound replaces the methoxybenzyl moiety in NBOMe derivatives, likely eliminating hallucinogenic activity and shifting applications toward non-CNS targets.

Substituted Benzylamine Derivatives

Metodesnitazene (N,N-Diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine)
  • Structure : Ethanamine chain linked to a benzimidazole core.
  • Pharmacology : Opioid receptor agonist with high potency, classified as a controlled substance ">[8].

Key Difference: The absence of a benzimidazole or arylpiperazine group in this compound reduces opioid receptor affinity, highlighting structural tunability for diverse targets.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Application
This compound C₈H₉F₂NO 173.16 2,3-difluorophenoxy Drug intermediate (inferred)
2-(3,5-Difluorophenoxy)ethan-1-amine C₈H₉F₂NO 173.16 3,5-difluorophenoxy Healing drugs
2-(2,3-Dichlorophenyl)ethan-1-amine C₈H₉Cl₂N 190.07 2,3-dichlorophenyl FFAR modulator intermediate
25I-NBOMe C₁₈H₂₁INO₃ 426.27 4-iodo-2,5-dimethoxyphenyl Psychoactive substance
Metodesnitazene C₂₂H₂₈N₄O 380.49 Benzyl-benzimidazole Opioid agonist

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